Nonanoic acid, 9-chloro-8-oxo- Nonanoic acid, 9-chloro-8-oxo-
Brand Name: Vulcanchem
CAS No.: 60254-73-1
VCID: VC18755918
InChI: InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13)
SMILES:
Molecular Formula: C9H15ClO3
Molecular Weight: 206.66 g/mol

Nonanoic acid, 9-chloro-8-oxo-

CAS No.: 60254-73-1

Cat. No.: VC18755918

Molecular Formula: C9H15ClO3

Molecular Weight: 206.66 g/mol

* For research use only. Not for human or veterinary use.

Nonanoic acid, 9-chloro-8-oxo- - 60254-73-1

Specification

CAS No. 60254-73-1
Molecular Formula C9H15ClO3
Molecular Weight 206.66 g/mol
IUPAC Name 9-chloro-8-oxononanoic acid
Standard InChI InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13)
Standard InChI Key KXJMMYBTYIIBHF-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)O)CCC(=O)CCl

Introduction

Chemical Identification and Structural Characteristics

Nonanoic acid, 9-chloro-8-oxo- belongs to the family of medium-chain fatty acids modified with functional groups that enhance reactivity. The compound’s systematic name, 9-chloro-8-oxononanoic acid, reflects its IUPAC nomenclature, while alternative designations include methyl 9-oxononanoate in esterified forms . Key identifiers include:

PropertyValue
CAS Registry Number60254-73-1
Molecular FormulaC9H15ClO3\text{C}_9\text{H}_{15}\text{ClO}_3
Molecular Weight206.69 g/mol
Synonyms9-Chloro-8-oxononanoic acid
Density0.958 g/cm³ (methyl ester)
Boiling Point249.4°C (methyl ester)

The structure comprises a nine-carbon chain with a terminal carboxylic acid group, a ketone at C8, and a chlorine substituent at C9. This arrangement creates two electrophilic centers: the carbonyl carbon at C8 and the chlorine-bearing C9, which participate in reactions such as nucleophilic acyl substitutions and eliminations.

Synthesis and Production Methods

The synthesis of nonanoic acid, 9-chloro-8-oxo- typically involves sequential oxidation and chlorination of nonanoic acid precursors. One common route proceeds as follows:

  • Oxidation of Nonanoic Acid:
    Nonanoic acid undergoes selective oxidation at C8 using agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) to yield 8-oxononanoic acid .

  • Chlorination at C9:
    The ketone group at C8 activates the adjacent C9 for electrophilic substitution. Chlorination via thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) introduces the chlorine atom, forming the final product.

Alternative methods include the use of methyl esters to improve reaction yields. For example, methyl 9-oxononanoate (CAS 1931-63-1) can be chlorinated under mild conditions, followed by ester hydrolysis to regenerate the carboxylic acid .

Reactivity and Mechanistic Pathways

The compound’s reactivity stems from its dual functional groups:

  • Ketone Group (C8):
    Participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. The carbonyl also undergoes reduction to secondary alcohols using agents like sodium borohydride (NaBH4\text{NaBH}_4).

  • Chlorine Atom (C9):
    Acts as a leaving group in substitution reactions. In aqueous environments, hydrolysis produces 8-oxononanoic acid and hydrochloric acid (HCl\text{HCl}).

Mechanistic studies suggest that the chlorine’s electronegativity polarizes the C9–Cl bond, facilitating SN2\text{S}_\text{N}2 displacements with nucleophiles such as hydroxide or alkoxide ions.

Applications in Organic and Biochemical Research

Nonanoic acid, 9-chloro-8-oxo- finds utility in several domains:

  • Organic Synthesis:
    Serves as a precursor for synthesizing α,β-unsaturated ketones via dehydrohalogenation. These intermediates are valuable in constructing complex molecules like steroids and terpenes.

  • Biochemical Probes:
    The chlorine atom enables covalent modification of proteins or enzymes, aiding in activity-based protein profiling (ABPP) studies.

  • Material Science:
    Derivatives of the compound contribute to polymer cross-linking agents, enhancing material durability.

ParameterValue
Test SpeciesMouse (Mus musculus)
Route of ExposureParenteral
Toxic Dose (TDLo)2500 mg/kg over 5 days
Observed EffectsReduced food intake, weight loss

These findings underscore the need for stringent handling protocols, particularly in industrial settings.

Comparative Analysis with Structural Analogues

Nonanoic acid, 9-chloro-8-oxo- shares functional similarities with:

  • 9-Oxo-nonanoic Acid (HMDB0094711):
    Lacks the chlorine substituent, reducing electrophilicity but retaining ketone reactivity .

  • Methyl 9-Oxononanoate (CAS 1931-63-1):
    The esterified form exhibits lower aqueous solubility (1.42 g/L) compared to the parent acid .

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